3-(5-(3-Nitrophenyl)furan-2-yl)-N-(m-tolyl)acrylamide
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Overview
Description
3-(5-(3-Nitrophenyl)furan-2-yl)-N-(m-tolyl)acrylamide is a synthetic organic compound that features a furan ring substituted with a nitrophenyl group and an acrylamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(3-Nitrophenyl)furan-2-yl)-N-(m-tolyl)acrylamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of a suitable precursor, such as a 1,4-dicarbonyl compound.
Nitration: The furan ring is then nitrated using a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid to introduce the nitrophenyl group.
Acrylamide Formation: The acrylamide moiety is introduced through a reaction between an appropriate acrylate and an amine, in this case, m-toluidine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitrophenyl group can undergo further oxidation to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The furan ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Nitro derivatives or carboxylic acids.
Reduction: Amino derivatives.
Substitution: Halogenated or sulfonated furans.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology and Medicine
Biological Probes: Used in the study of biological systems and pathways.
Industry
Materials Science: Potential use in the development of new materials with specific properties.
Agriculture: Possible applications as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of 3-(5-(3-Nitrophenyl)furan-2-yl)-N-(m-tolyl)acrylamide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitrophenyl group could be involved in electron transfer processes, while the acrylamide moiety might form covalent bonds with nucleophilic sites in proteins.
Comparison with Similar Compounds
Similar Compounds
3-(5-(4-Nitrophenyl)furan-2-yl)-N-(m-tolyl)acrylamide: Similar structure with a different position of the nitro group.
3-(5-(3-Nitrophenyl)furan-2-yl)-N-(p-tolyl)acrylamide: Similar structure with a different position of the methyl group.
Uniqueness
The unique combination of the nitrophenyl group, furan ring, and acrylamide moiety in 3-(5-(3-Nitrophenyl)furan-2-yl)-N-(m-tolyl)acrylamide provides distinct chemical and physical properties that can be exploited in various applications. Its specific substitution pattern may offer advantages in terms of reactivity and selectivity in chemical reactions.
Properties
CAS No. |
853351-21-0 |
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Molecular Formula |
C20H16N2O4 |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
(E)-N-(3-methylphenyl)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enamide |
InChI |
InChI=1S/C20H16N2O4/c1-14-4-2-6-16(12-14)21-20(23)11-9-18-8-10-19(26-18)15-5-3-7-17(13-15)22(24)25/h2-13H,1H3,(H,21,23)/b11-9+ |
InChI Key |
VEHXHXFLQIERPJ-PKNBQFBNSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)NC(=O)/C=C/C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C=CC2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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